molecular formula C11H16Cl3N B6319717 Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-10-9

Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride

Cat. No.: B6319717
CAS No.: 90389-10-9
M. Wt: 268.6 g/mol
InChI Key: PGXIQWFETARNDK-UHFFFAOYSA-N
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Description

Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride: is a chemical compound with the molecular formula C11H16Cl3N . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a butyl group attached to a 2,4-dichlorophenylmethylamine moiety, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the butyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or phenyl derivatives.

Scientific Research Applications

Chemistry: Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of chlorinated phenyl compounds on cellular processes. It serves as a model compound for investigating the interactions of similar structures with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing inhibitors or modulators of biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(2,5-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride

Comparison: Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXIQWFETARNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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